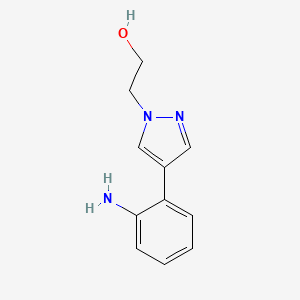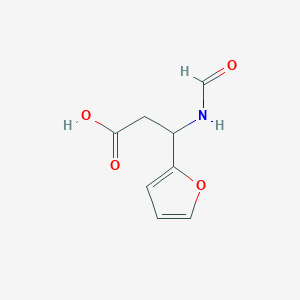
3-Formamido-3-(furan-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formamido-3-(furan-2-yl)propanoic acid is an organic compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol . It is also known by its IUPAC name, N-(2-furoyl)-beta-alanine . This compound features a furan ring, which is a five-membered aromatic ring with one oxygen atom, and an amino acid derivative structure.
Vorbereitungsmethoden
The synthesis of 3-Formamido-3-(furan-2-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of a Brønsted superacid such as triflic acid (TfOH). This reaction leads to the hydroarylation of the carbon–carbon double bond, resulting in the formation of 3-aryl-3-(furan-2-yl)propenoic acid derivatives . The reaction conditions typically involve the use of neat triflic acid and can be monitored using NMR and DFT studies to ensure the formation of the desired product.
Analyse Chemischer Reaktionen
3-Formamido-3-(furan-2-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The compound can also participate in substitution reactions with nucleophiles, leading to the formation of different derivatives. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified furan derivatives and amino acid analogs .
Wissenschaftliche Forschungsanwendungen
3-Formamido-3-(furan-2-yl)propanoic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its antimicrobial activity against yeast-like fungi Candida albicans, as well as its ability to suppress Escherichia coli and Staphylococcus aureus . In medicine, derivatives of this compound are explored for their potential therapeutic properties. Additionally, in the industry, it is used in the production of fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, and fuels .
Wirkmechanismus
The mechanism of action of 3-Formamido-3-(furan-2-yl)propanoic acid involves its interaction with molecular targets and pathways within biological systems. The furan ring and amino acid moiety allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
3-Formamido-3-(furan-2-yl)propanoic acid can be compared with other similar compounds, such as 3-aryl-3-(furan-2-yl)propenoic acid derivatives. These compounds share the furan ring structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific formamido and propanoic acid moieties, which confer distinct chemical and biological properties. Similar compounds include 3-(furan-2-yl)propenoic acids and their esters, which are used in similar applications but may exhibit different reactivity and biological activity .
Eigenschaften
Molekularformel |
C8H9NO4 |
|---|---|
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
3-formamido-3-(furan-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9NO4/c10-5-9-6(4-8(11)12)7-2-1-3-13-7/h1-3,5-6H,4H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
OZWZDGZQNCXUEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C(CC(=O)O)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylatedihydrochloride](/img/structure/B13627309.png)
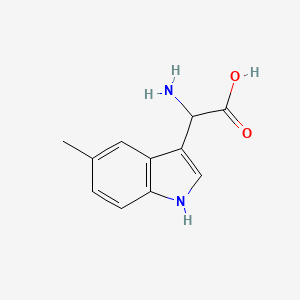

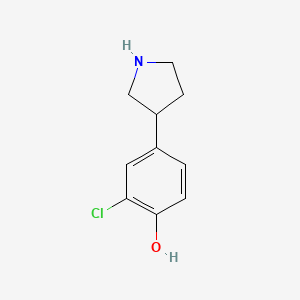
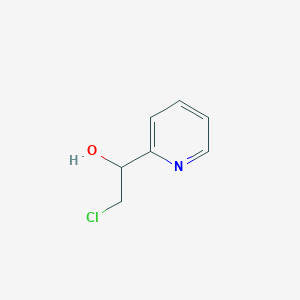
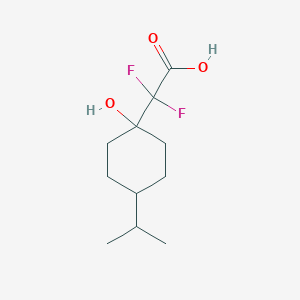
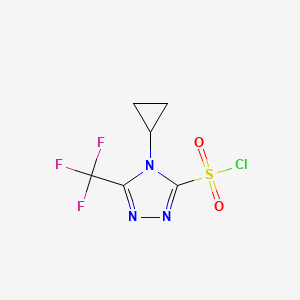
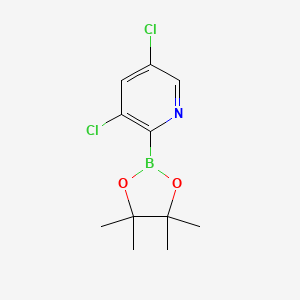
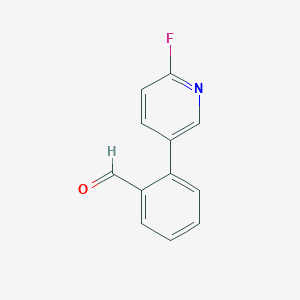
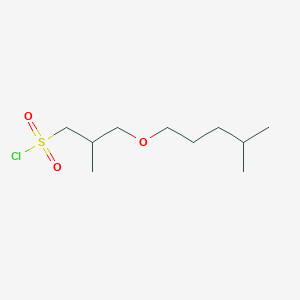
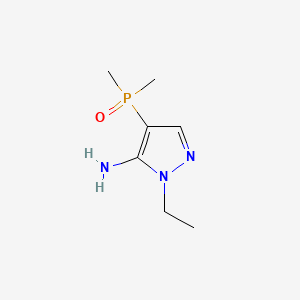
![5-Methyl-1-azabicyclo[2.2.1]heptan-3-onehydrochloride](/img/structure/B13627384.png)
![2'-benzoyl-N,N-diphenyl-[1,1'-biphenyl]-3-amine](/img/structure/B13627385.png)
